molecular formula C6H12ClNO B1456027 4,5-Dimethyl-3,6-dihydro-2H-1,2-oxazine hydrochloride CAS No. 73057-15-5

4,5-Dimethyl-3,6-dihydro-2H-1,2-oxazine hydrochloride

Cat. No.: B1456027
CAS No.: 73057-15-5
M. Wt: 149.62 g/mol
InChI Key: CGDUYOLGPSYAJP-UHFFFAOYSA-N
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Description

4,5-Dimethyl-3,6-dihydro-2H-1,2-oxazine hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO and its molecular weight is 149.62 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

4,5-Dimethyl-3,6-dihydro-2H-1,2-oxazine hydrochloride plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with mitochondrial enzymes, leading to changes in mitochondrial membrane potential . This interaction is crucial for understanding the compound’s role in cellular energy metabolism and apoptosis. Additionally, this compound can bind to specific proteins, altering their function and influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce apoptosis in certain cancer cell lines by activating caspase enzymes . This activation leads to the cleavage of poly (ADP-ribose) polymerase (PARP), a key event in the apoptotic process. Furthermore, this compound can modulate gene expression, leading to changes in the production of proteins involved in cell growth and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the expression of genes involved in cell growth, differentiation, and apoptosis.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation, affecting its efficacy. Long-term studies have also indicated that the compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as promoting cell survival and reducing inflammation . At higher doses, it can induce toxic effects, including cell death and organ damage. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications. Additionally, high doses of this compound can lead to adverse effects, such as oxidative stress and mitochondrial dysfunction.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate cellular metabolism. For example, the compound can modulate the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in metabolic flux and metabolite levels . Additionally, this compound can affect the production of reactive oxygen species (ROS), influencing cellular redox balance and oxidative stress responses.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus. The distribution of this compound within tissues can also affect its efficacy and toxicity, with higher concentrations potentially leading to localized effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound can accumulate in the mitochondria, where it influences mitochondrial function and energy metabolism. Additionally, the compound can localize to the nucleus, affecting gene expression and cell cycle regulation.

Properties

IUPAC Name

4,5-dimethyl-3,6-dihydro-2H-oxazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-5-3-7-8-4-6(5)2;/h7H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDUYOLGPSYAJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CONC1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dimethyl-3,6-dihydro-2H-1,2-oxazine hydrochloride
Reactant of Route 2
4,5-Dimethyl-3,6-dihydro-2H-1,2-oxazine hydrochloride
Reactant of Route 3
4,5-Dimethyl-3,6-dihydro-2H-1,2-oxazine hydrochloride
Reactant of Route 4
4,5-Dimethyl-3,6-dihydro-2H-1,2-oxazine hydrochloride
Reactant of Route 5
4,5-Dimethyl-3,6-dihydro-2H-1,2-oxazine hydrochloride
Reactant of Route 6
4,5-Dimethyl-3,6-dihydro-2H-1,2-oxazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.